2-Aminoethyl methacrylate hydrochloride
Overview
Description
2-Aminoethyl methacrylate hydrochloride is a monomer used in the synthesis of various polymers. It's a key component in developing materials with specific chemical and physical properties for a range of applications, excluding drug use and dosage.
Synthesis Analysis
- Synthesis of 2-aminoethyl methacrylate-based polymers involves free-radical solution polymerization. A study by Babazadeh (2007) details the copolymerization of 2-hydroxyethyl methacrylate with various monomers using α,α′-azobisisobutyronitrile as an initiator (Babazadeh, 2007).
- Geurts et al. (2001) synthesized amino-functional methacrylates, including aminoethyl methacrylate, for use in emulsion and solution copolymerization (Geurts et al., 2001).
Molecular Structure Analysis
- Karabacak et al. (2008) conducted molecular structure analysis of a methacrylate monomer similar to 2-aminoethyl methacrylate using X-ray diffraction, FT-IR, and FT-Raman spectra. These methods are relevant for understanding the molecular structure of 2-aminoethyl methacrylate hydrochloride (Karabacak et al., 2008).
Chemical Reactions and Properties
- The chemical reactions of poly(2-aminoethyl methacrylate) include degradation in alkaline media, as reported by Thompson et al. (2008). This degradation involves elimination of 2-aminoethanol and formation of 2-hydroxyethyl methacrylamide repeat units (Thompson et al., 2008).
Physical Properties Analysis
- Perevyazko et al. (2017) studied the physical properties of cationic poly(2-aminoethyl-methacrylate)s, focusing on molecular, conformational, and optical characteristics, which are crucial for understanding the physical behavior of these polymers (Perevyazko et al., 2017).
Chemical Properties Analysis
- The chemical properties of polymers based on 2-aminoethyl methacrylate can be inferred from the work of Narain and Armes (2002), who reported on the ring-opening reaction of 2-aminoethyl methacrylate with D-gluconolactone, followed by polymerization (Narain & Armes, 2002).
- He et al. (2007) focused on the homopolymerization and copolymerization of 2-aminoethyl methacrylate, providing insights into its chemical stability and reaction behavior (He et al., 2007).
Scientific Research Applications
Application 1: Biomedical Research and Hydrogels
- Summary of Application: AMA is used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . Due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
- Methods of Application: AMA is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
- Results or Outcomes: It is used in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .
Application 2: Maintaining Stemness in Human Dental Pulp Stem Cells
- Summary of Application: AMA-modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Methods of Application: Two molecular weights (MW) of HA, 18 and 270 kDa, and 25% degree of AMA substitution were used to synthesize the HA macromers and hydrogels . The HA macromers were characterized by 1H NMR, and the AMA-HA hydrogels were synthesized by UV polymerization .
- Results or Outcomes: The hydrogels maintained the native spherical morphology and stemness of DPSCs when the hydrogels’ storage moduli were in the ranges of 486–681 Pa . The hydrogels increased the expression of the stemness including NANOG and SOX2 of DPSCs (3 and 24 folds, respectively) when their storage modulus was 681.41±92.81 Pa in comparison with DPSCs grown on 2D cell culture plates .
Application 3: Tuning Electrochemical Properties of Silicon Wafers
- Summary of Application: AMA can be used to synthesize homo and copolymer brushes, which can be used to tune the electrochemical properties of silicon wafers .
- Methods of Application: The synthesis involves the use of AMA as a precursor. The exact method would depend on the specific requirements of the experiment .
- Results or Outcomes: The resulting homo and copolymer brushes can effectively modify the electrochemical properties of silicon wafers .
Application 4: Tissue Engineering
- Summary of Application: AMA can be used as a precursor to synthesize poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications .
- Methods of Application: The synthesis involves the use of AMA as a precursor. The exact method would depend on the specific requirements of the experiment .
- Results or Outcomes: The resulting poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds can be used in tissue engineering applications .
Application 5: Tuning Electrochemical Properties of Silicon Wafers
- Summary of Application: AMA can be used to synthesize homo and copolymer brushes, which can be used to tune the electrochemical properties of silicon wafers .
- Methods of Application: The synthesis involves the use of AMA as a precursor. The exact method would depend on the specific requirements of the experiment .
- Results or Outcomes: The resulting homo and copolymer brushes can effectively modify the electrochemical properties of silicon wafers .
Application 6: Tissue Engineering
- Summary of Application: AMA can be used as a precursor to synthesize poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications .
- Methods of Application: The synthesis involves the use of AMA as a precursor. The exact method would depend on the specific requirements of the experiment .
- Results or Outcomes: The resulting poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds can be used in tissue engineering applications .
Safety And Hazards
AMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
AMA is used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is also used in biomedical research as a crosslinking agent for hydrogels and other biomaterials . The future directions of AMA could involve further exploration of its applications in these areas.
Relevant papers on AMA discuss its use in the synthesis of polymers and copolymers , its production methods , and its applications in various fields .
properties
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHISXQEKIKSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26747-45-5 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26747-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60883715 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl methacrylate hydrochloride | |
CAS RN |
2420-94-2 | |
Record name | 2-Aminoethyl methacrylate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2420-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoethyl methacrylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoethyl methacrylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOETHYL METHACRYLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTZ5TUM98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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